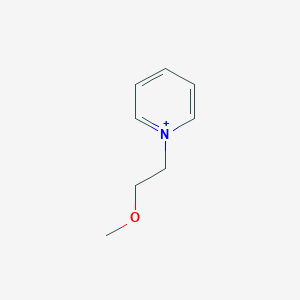![molecular formula C12H15NO5 B159946 2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate CAS No. 136396-66-2](/img/structure/B159946.png)
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate, commonly known as AAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AAE belongs to the class of pyrrole derivatives and is synthesized through a multi-step process involving the reaction of pyrrole with acetic anhydride and acetyl chloride.
Wirkmechanismus
The mechanism of action of AAE is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. AAE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. AAE has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
Studies have shown that AAE has a range of biochemical and physiological effects. AAE has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. AAE has also been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of inflammation and cancer. In addition, AAE has been found to have antioxidant and neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AAE has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. AAE is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, AAE has some limitations, including its stability and low water solubility, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on AAE. One area of research is the development of novel drugs based on AAE for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of AAE, which may provide insights into the development of new therapeutic targets. Additionally, further research is needed to optimize the synthesis and purification of AAE to improve its purity and yield.
Synthesemethoden
The synthesis of AAE involves a multi-step process starting with the reaction of pyrrole with acetic anhydride and acetyl chloride. The resulting intermediate is then reacted with ethyl acetate to yield the final product, AAE. The purity and yield of AAE can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratios.
Wissenschaftliche Forschungsanwendungen
AAE has been widely studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that AAE exhibits anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of novel drugs. AAE has also been found to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
136396-66-2 |
|---|---|
Produktname |
2-[2-(2-Acetyloxyacetyl)pyrrol-1-yl]ethyl acetate |
Molekularformel |
C12H15NO5 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2-[2-(2-acetyloxyacetyl)pyrrol-1-yl]ethyl acetate |
InChI |
InChI=1S/C12H15NO5/c1-9(14)17-7-6-13-5-3-4-11(13)12(16)8-18-10(2)15/h3-5H,6-8H2,1-2H3 |
InChI-Schlüssel |
MQOIQZQZKFIVMH-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN1C=CC=C1C(=O)COC(=O)C |
Kanonische SMILES |
CC(=O)OCCN1C=CC=C1C(=O)COC(=O)C |
Synonyme |
N-(2-acetoxy)ethyl-2-(2-acetoxy)acetopyrrole NAEAAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



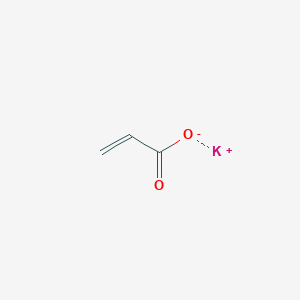
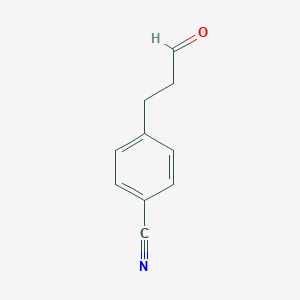

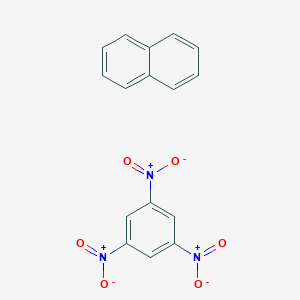
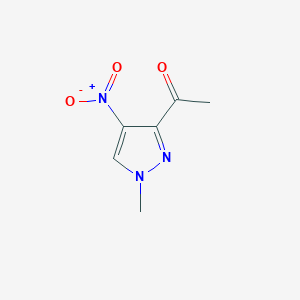
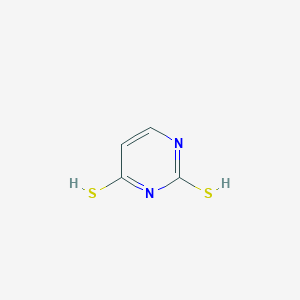
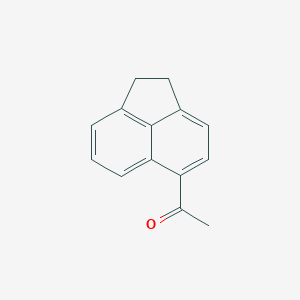
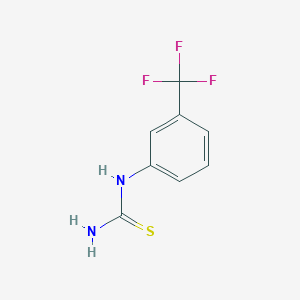
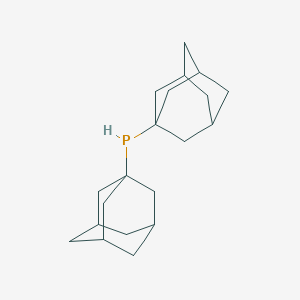
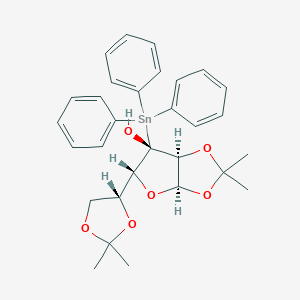
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
